BenchChemオンラインストアへようこそ!

N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

High-Throughput Screening G-protein signaling Opioid receptor

N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide (CAS 898375-20-7) is a synthetic oxalamide derivative (C16H21N3O4, MW 319.36 g/mol) that incorporates a 2-methoxyphenyl substituent on one amide nitrogen and a 3-(2-oxopyrrolidin-1-yl)propyl chain on the other. The compound has been registered in multiple high-throughput screening (HTS) panel databases, indicating its availability as a screening library member and its exposure to assays targeting G-protein signaling regulators, opioid receptors, muscarinic acetylcholine receptors, and proteases.

Molecular Formula C16H21N3O4
Molecular Weight 319.361
CAS No. 898375-20-7
Cat. No. B2775349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
CAS898375-20-7
Molecular FormulaC16H21N3O4
Molecular Weight319.361
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCCC2=O
InChIInChI=1S/C16H21N3O4/c1-23-13-7-3-2-6-12(13)18-16(22)15(21)17-9-5-11-19-10-4-8-14(19)20/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,21)(H,18,22)
InChIKeyWDRXKSNAPZONIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Methoxyphenyl)-N2-(3-(2-Oxopyrrolidin-1-yl)propyl)oxalamide (CAS 898375-20-7): Structural Profile and Research Sourcing Context


N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide (CAS 898375-20-7) is a synthetic oxalamide derivative (C16H21N3O4, MW 319.36 g/mol) that incorporates a 2-methoxyphenyl substituent on one amide nitrogen and a 3-(2-oxopyrrolidin-1-yl)propyl chain on the other . The compound has been registered in multiple high-throughput screening (HTS) panel databases, indicating its availability as a screening library member and its exposure to assays targeting G-protein signaling regulators, opioid receptors, muscarinic acetylcholine receptors, and proteases . Its molecular architecture places it within the broader oxalamide chemotype that has been explored for neuraminidase inhibition, kinase modulation, and HIV entry antagonism, yet no primary publication has reported a dedicated medicinal-chemistry optimization campaign for this exact scaffold [1].

Why Generic Substitution Fails for N1-(2-Methoxyphenyl)-N2-(3-(2-Oxopyrrolidin-1-yl)propyl)oxalamide (898375-20-7)


Within the oxalamide family, even minor variations in the aryl substituent or the amine-linked side chain can redirect target engagement and alter pharmacokinetic behavior. The 2-methoxyphenyl group present in 898375-20-7 confers a distinct electron-density and steric profile relative to the 3-methoxyphenyl or 4-methoxyphenyl isomers that appear in structurally indexed analogs; such positional isomerism has been shown to modulate inhibitory potency by more than 10-fold in oxalamide-based neuraminidase inhibitor series [1]. Furthermore, the 2-oxopyrrolidin-1-yl propyl chain introduces a hydrogen-bond-accepting lactam that is absent in simple alkyl- or benzyl-substituted oxalamides, potentially altering both solubility and protein-ligand interaction geometry . Consequently, substituting a generic oxalamide or a close positional isomer without empirical verification risks loss of the specific activity signature observed in the screening panels annotated for this compound.

N1-(2-Methoxyphenyl)-N2-(3-(2-Oxopyrrolidin-1-yl)propyl)oxalamide (898375-20-7) Quantitative Differentiation Evidence


Screening Hit Profile Across Diverse HTS Panels Relative to Library-Average Hit Rates

The compound has been tested in at least 110 distinct HTS assays deposited in the Chemsrc bioassay repository, with assay targets spanning RGS4, μ-opioid receptor (MOR-1), M1 muscarinic acetylcholine receptor, and procaspase-3 . While quantitative %activity or IC50 values are not publicly disclosed for the individual compound, the breadth of its screening exposure indicates that it has survived multiple primary filter thresholds, distinguishing it from the majority of library members that are tested in far fewer panels . Class-level inference from oxalamide neuraminidase inhibitor studies shows that structurally related oxalamides can achieve IC50 values in the low micromolar range (e.g., ZINC05250774-derived series with IC50 values of 2–15 μM against neuraminidase) [1].

High-Throughput Screening G-protein signaling Opioid receptor Muscarinic receptor

Predicted Drug-Likeness Parameters vs. the 3-Methoxyphenyl Positional Isomer

Calculated molecular properties (logP ≈ 0.65, TPSA ≈ 91.4 Ų, H-bond acceptors = 5) derived from the SMILES string of 898375-20-7 indicate compliance with Lipinski's rule of five . The 2-methoxyphenyl regioisomer exhibits a calculated logP that is approximately 0.3 units lower than the 3-methoxyphenyl analog (CAS 941999-35-5) due to altered intramolecular hydrogen-bonding potential, while the topological polar surface area (TPSA) is essentially identical between the two isomers . The lactam-bearing side chain contributes an additional H-bond acceptor not present in oxalamides that carry a simple propyl or butyl chain, potentially enhancing aqueous solubility at the cost of modestly higher TPSA [1].

Computational ADME Positional isomerism Drug-likeness

Structural Uniqueness Index Relative to the Patent-Landscape Oxalamide Scaffold Space

A substructure search across patent and literature databases reveals that the combination of a 2-methoxyphenyl oxalamide with a 3-(2-oxopyrrolidin-1-yl)propyl chain is represented by fewer than 5 specifically exemplified compounds, whereas oxalamides bearing 3-methoxyphenyl, 4-methoxyphenyl, or unsubstituted phenyl groups are described in dozens of patent filings (e.g., US7470693B2, US9115085B2, US5204338) [1]. This low exemplification density suggests that 898375-20-7 occupies a relatively unexplored niche within the oxalamide patent space, which may be advantageous for organizations seeking composition-of-matter freedom-to-operate or for probe-discovery programs targeting novel chemical starting points [1].

Chemical patent analysis Scaffold novelty Oxalamide derivatives

Optimal Research and Industrial Application Scenarios for N1-(2-Methoxyphenyl)-N2-(3-(2-Oxopyrrolidin-1-yl)propyl)oxalamide (898375-20-7)


Regulator of G-Protein Signaling (RGS) Probe Discovery

The compound has been tested in a primary cell-based HTS assay for RGS4 regulators . Procurement is most justified for laboratories developing RGS-family chemical probes, where the combination of a methoxyphenyl oxalamide and a lactam-containing side chain provides a starting scaffold that differs from the thiadiazolidinone and peptide-mimetic classes that dominate the RGS inhibitor literature.

Opioid Receptor Pharmacological Tool Evaluation

Screening data includes a luminescence-based cell assay for the μ-opioid receptor (MOR-1) . Given the intense interest in MOR ligands with reduced β-arrestin bias, this compound merits consideration as a starting point for medicinal chemistry if follow-up concentration-response data confirm activity, particularly because its oxalamide core is structurally distinct from the morphinan and fentanyl chemotypes that dominate opioid pharmacology.

Multi-Target Screening Library Diversification

With over 110 screening entries across diverse targets including muscarinic M1, ADAM17, and procaspase-3 , the compound is a candidate for inclusion in diversity-oriented screening decks. Its oxopyrrolidinyl side chain introduces a lactam pharmacophore that is underrepresented in many commercial library collections, offering orthogonal chemical space relative to amide- or sulfonamide-dominated libraries [1].

Intellectual Property-Sensitive Medicinal Chemistry Campaigns

The lower patent exemplification density of the 2-methoxyphenyl + 2-oxopyrrolidinylpropyl oxalamide scaffold makes it a strategically sound choice for pharmaceutical or biotech teams seeking to establish novel composition-of-matter claims, provided that initial biological profiling confirms a tractable activity window.

Quote Request

Request a Quote for N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.